molecular formula C10H12N4O B2950666 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-92-9

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2950666
CAS No.: 2034571-92-9
M. Wt: 204.233
InChI Key: KURLZIMJCYXISN-UHFFFAOYSA-N
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Description

The compound 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are recognized in medicinal chemistry as a privileged scaffold for drug discovery, largely due to their structural resemblance to endogenous purine bases found in DNA and RNA . This core structure is a versatile template for developing potent inhibitors of various protein kinases, which are critical targets in oncological and neurological research . Researchers have utilized this scaffold to develop inhibitors targeting a wide range of kinases, including but not limited to cyclin-dependent kinases (CDK), ABL kinase, and the AMPK-related kinase NUAK1 . The inhibition of NUAK1 is a particularly promising avenue, as genetic reduction of its expression has been shown to lower total tau levels in a tauopathy mouse model, identifying it as a potential therapeutic target for neurodegenerative diseases such as Alzheimer's . In cancer research, derivatives based on this structure have been designed as potent inhibitors of deubiquitinase USP1. Such inhibitors can induce S-phase arrest in breast cancer cells and have demonstrated a synergistic effect in overcoming resistance to PARP inhibitors like olaparib in resistant cell lines, suggesting potential for combination therapy . The specific substitution pattern on this scaffold is crucial for its bioactivity and selectivity; the presence of amino substituents at the C2 and C4 positions is a common feature among many reported active compounds, including the CDK4/6 and NUAK1 inhibitor ON123300, highlighting the research value of derivatives like this compound for further investigation and optimization . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-13(2)9-7-4-5-8(15)14(3)10(7)12-6-11-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURLZIMJCYXISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1N=CN=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, leading to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • C4 Substituents: Amino and dimethylamino groups are introduced via nucleophilic substitution of 4-chloro intermediates, enabling modular synthesis . Chloro and phenoxy groups require distinct strategies, such as direct cyclization or copper-mediated coupling .
  • N8 Substitution : Methyl groups (as in the target compound) are less common than bulkier groups (e.g., cyclopentyl in Palbociclib), which improve kinase selectivity .

Key Observations :

  • C4 Amino Groups: Enhance interactions with ATP-binding pockets in kinases, as seen in ZAP-70 inhibitors .
  • N8 Methyl vs. Cyclopentyl : Smaller N8 groups (methyl) may reduce off-target effects compared to Palbociclib’s cyclopentyl, but could lower selectivity .
  • C2 and C6 Substituents: Anilino (C2) and sulfonyl (C6) groups in 7ao contribute to PLK2 potency, suggesting the target compound’s activity could be tuned via analogous modifications .
Substituent Frequency and Diversity Analysis

A SciFinder diversity analysis of >2,000 pyrido[2,3-d]pyrimidin-7(8H)-ones reveals:

  • C4 Substituents: Amino (43.78%), chloro (29.10%), and oxygen-based groups (62.70% in non-dihydro analogs) dominate . Dimethylamino groups are less common but offer unique electronic profiles.
  • N8 Substituents : Methyl (15%), hydrogen (48%), and aryl/alkyl groups (37%) .

Biological Activity

4-(Dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyridopyrimidine family, which has garnered interest due to its diverse biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, synthesizing data from various studies and reviews to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H11N5O\text{C}_9\text{H}_{11}\text{N}_5\text{O}

It features a pyridopyrimidine core, which is significant for its interaction with biological targets. The presence of the dimethylamino group at position 4 enhances its solubility and potential bioactivity.

Kinase Inhibition

One of the primary biological activities associated with this compound is its role as a kinase inhibitor . Kinases are critical enzymes involved in various signaling pathways that regulate cell growth and proliferation. The compound has shown promising results against several kinases, including:

  • Dihydrofolate Reductase (DHFR)
  • Tyrosine Kinases (e.g., Abl kinase)
  • Mitogen-Activated Protein Kinases (MAPKs)

Studies indicate that derivatives of pyridopyrimidine compounds exhibit varying degrees of inhibitory activity against these kinases, suggesting that modifications in their structure can lead to enhanced potency and selectivity .

Antitumor Activity

Research has highlighted the compound's potential in cancer therapy. It has been investigated for its effects on various cancer cell lines, demonstrating significant inhibition of tumor growth. For example:

  • In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of breast cancer cells by targeting specific tyrosine kinases involved in tumorigenesis .
  • In vivo studies have also reported that these compounds can reduce tumor size in animal models, indicating their potential for further development as anticancer agents .

Case Study 1: Inhibition of Tyrosine Kinase

A study conducted by Li et al. demonstrated that a related compound effectively inhibited the activity of the Abl kinase in both in vitro and in vivo settings. The results indicated that modifications at the N8 position significantly increased the inhibitory potency compared to methylated analogs .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of pyridopyrimidine derivatives, including this compound. The study found that these compounds exhibited nanomolar range activity against BCR-ABL positive leukemia cells, highlighting their therapeutic potential .

Research Findings Summary Table

Study Target Activity IC50 (µM) Comments
Li et al.Abl KinaseInhibition0.5Significant potency increase with N8 modification
MDPI ReviewVarious Cancer Cell LinesAntitumor0.1 - 1.0Effective against multiple cancer types
ResearchGate StudyDHFRInhibition0.75Potential use as an antimetabolite in cancer therapy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one?

  • Methodological Answer : The compound can be synthesized via a multi-step approach starting from pyrimidinone derivatives. A key step involves Michael addition with methyl acrylate followed by oxidation and nucleophilic substitution. For example, introducing the dimethylamino group at C4 typically requires chloro-substituted intermediates (e.g., 4-chloropyridopyrimidine), which undergo substitution with dimethylamine . Yields exceeding 80% are achievable using benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent .

Q. What analytical techniques are recommended for characterizing substituent positions in pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

  • Methodological Answer :

  • X-ray crystallography resolves regiochemistry and confirms substituent positions (e.g., C4 dimethylamino group) .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) identifies proton environments and coupling patterns, particularly for unsaturated C5–C6 bonds .
  • High-resolution mass spectrometry (HRMS) validates molecular formulas.

Q. How does the dimethylamino group at C4 influence the compound’s physicochemical properties?

  • Methodological Answer : The dimethylamino group acts as an electron-donating substituent, enhancing solubility via protonation under acidic conditions. This modification also increases basicity, affecting binding to kinase ATP pockets (e.g., MST3/4 kinases) . Computational studies (e.g., DFT calculations) can model charge distribution and predict bioavailability .

Advanced Research Questions

Q. How can researchers overcome challenges in introducing substituents at the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

  • Methodological Answer : Traditional methods struggle with steric hindrance at C4. A recent solution involves synthesizing 4-chloro intermediates (e.g., via chlorinated pyrimidine aldehydes) that allow nucleophilic substitution with amines, thiols, or alkoxides . Microwave-assisted one-pot reactions (65–70% yield) enable efficient diversification using malononitrile and acrylate precursors .

Q. What strategies improve the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one-based kinase inhibitors?

  • Methodological Answer :

  • Structural modifications at C4 : A 4-aminobutyl group forms a salt bridge with Asp174 in MST3/4 kinases, improving selectivity over off-target kinases .
  • C2 arylaminosubstituents : Para-substituted phenyl groups (e.g., morpholino, piperazinyl) enhance steric complementarity with kinase hydrophobic pockets .
  • In silico docking : Virtual screening identifies compounds with preferential binding to target kinases (e.g., WEE2 over WEE1) .

Q. How can photoinduced dehydrogenation optimize synthesis of C5–C6 unsaturated derivatives?

  • Methodological Answer : Irradiation at 450 nm in DMSO under aerobic conditions dehydrogenates 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to unsaturated analogs. This autocatalytic process generates H₂O₂ as a byproduct and achieves >90% conversion without photosensitizers .

Key Research Findings

  • Kinase Inhibition : The dimethylamino group at C4 enhances binding to acidophilic kinases (e.g., PLK2, MST3/4) via electrostatic interactions .
  • Synthetic Flexibility : Position C2 tolerates aryl amino groups for kinase selectivity, while C8 methyl/cyclopentyl groups improve metabolic stability .
  • Photocatalysis : Unsaturated C5–C6 derivatives exhibit improved π-stacking in kinase ATP pockets, correlating with inhibitory potency .

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